molecular formula C30H40 B1257597 (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene

(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene

Cat. No.: B1257597
M. Wt: 400.6 g/mol
InChI Key: HGWBSMBLLOMJGT-DADBORHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene is a polyunsaturated hydrocarbon with a long chain of conjugated double bonds. This structure is characteristic of compounds that exhibit significant electronic and optical properties, making them of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene typically involves the stepwise coupling of smaller alkenes or alkynes, followed by selective hydrogenation and dehydrogenation steps to achieve the desired conjugation and methylation pattern. Common reagents used in these reactions include palladium or platinum catalysts for hydrogenation and organolithium or Grignard reagents for carbon-carbon bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols, depending on the oxidizing agent and reaction conditions.

    Reduction: Selective reduction of the double bonds can yield partially or fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups at specific positions along the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions include epoxides, diols, halogenated hydrocarbons, and partially or fully saturated hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: has several scientific research applications:

    Chemistry: Used as a model compound to study the electronic and optical properties of conjugated systems.

    Biology: Investigated for its potential role in biological systems, particularly in the study of membrane lipids and their interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Pathways involved may include modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Lycopene: A carotenoid with a similar conjugated double bond structure, known for its antioxidant properties.

    Beta-carotene: Another carotenoid with a similar structure, widely studied for its role in human health and nutrition.

    Retinoids: Compounds derived from vitamin A, with similar structural features and biological activities.

Uniqueness

(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: is unique due to its specific pattern of methylation and conjugation, which imparts distinct electronic and optical properties. This makes it particularly valuable in the study of conjugated systems and their applications in advanced materials and biological research.

Properties

Molecular Formula

C30H40

Molecular Weight

400.6 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene

InChI

InChI=1S/C30H40/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-24H,1-8H3/b10-9+,19-11+,20-12+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+

InChI Key

HGWBSMBLLOMJGT-DADBORHESA-N

SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C

Isomeric SMILES

CC(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(C)C)\C)\C)/C)/C)C

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
Reactant of Route 2
Reactant of Route 2
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
Reactant of Route 3
Reactant of Route 3
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
Reactant of Route 4
Reactant of Route 4
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
Reactant of Route 5
Reactant of Route 5
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
Reactant of Route 6
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene

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